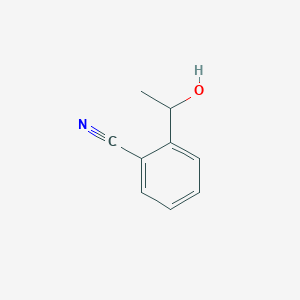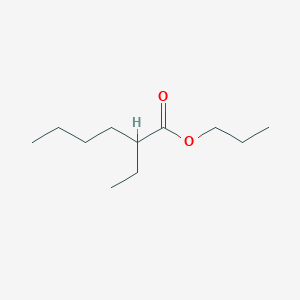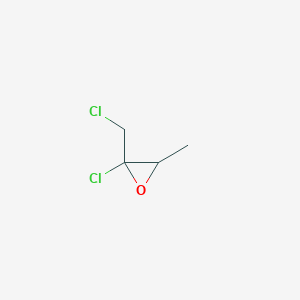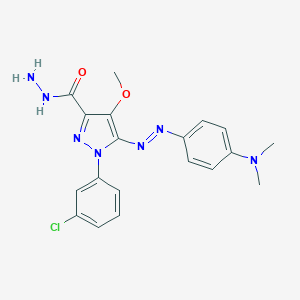
1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazole-3-carbohydrazide (abbreviated as CPDC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. CPDC is a diazo compound that is synthesized through a multi-step process involving the reaction of various reagents.
作用机制
The mechanism of action of 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide is not fully understood. However, it is believed to exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
生化和生理效应
1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which are known to contribute to oxidative stress and inflammation.
实验室实验的优点和局限性
One of the main advantages of 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide is its versatility in terms of its potential applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for drug development. However, one of the limitations of 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide. One area of interest is the development of 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide-based drugs for the treatment of cancer and other diseases. Another area of interest is the optimization of the synthesis method for 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide to improve its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide and to fully understand its biochemical and physiological effects.
合成方法
The synthesis of 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide involves several steps, including the reaction of 3-chloroaniline with 4-dimethylaminobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with hydrazine hydrate to form 4-dimethylaminophenylhydrazine. The final step involves the reaction of 4-dimethylaminophenylhydrazine with 1-(3-chlorophenyl)-4-methoxypyrazole-3-carboxylic acid to yield 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide.
科学研究应用
1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide has been investigated for its potential use as a pesticide due to its ability to inhibit the growth of fungi.
属性
CAS 编号 |
172701-52-9 |
|---|---|
产品名称 |
1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide |
分子式 |
C19H20ClN7O2 |
分子量 |
413.9 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-5-[[4-(dimethylamino)phenyl]diazenyl]-4-methoxypyrazole-3-carbohydrazide |
InChI |
InChI=1S/C19H20ClN7O2/c1-26(2)14-9-7-13(8-10-14)23-24-18-17(29-3)16(19(28)22-21)25-27(18)15-6-4-5-12(20)11-15/h4-11H,21H2,1-3H3,(H,22,28) |
InChI 键 |
WFCKSTRFBKQMSO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C(=O)NN)OC |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C(=O)NN)OC |
同义词 |
1-(3-chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxy-pyrazol e-3-carbohydrazide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



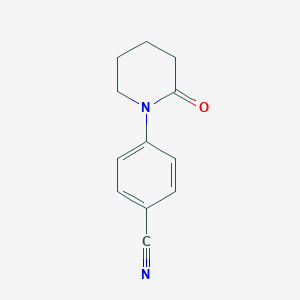
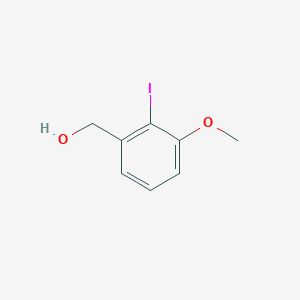
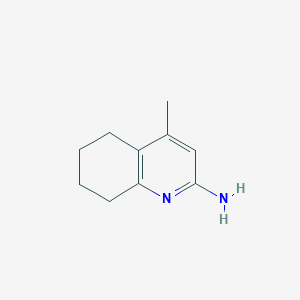
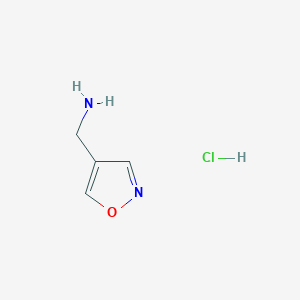
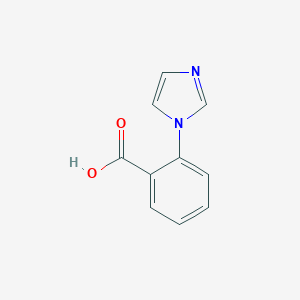
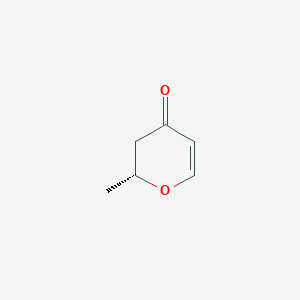
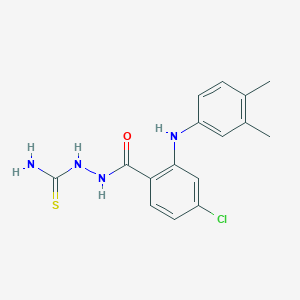
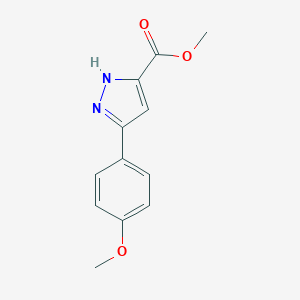
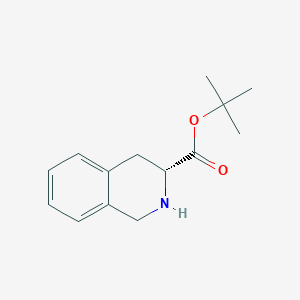
![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)
